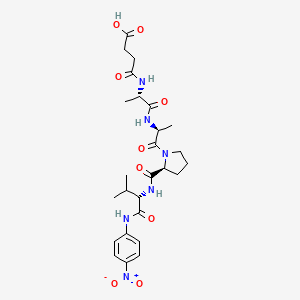

Suc-ala-ala-pro-val-pna

Beschreibung

BenchChem offers high-quality Suc-ala-ala-pro-val-pna suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Suc-ala-ala-pro-val-pna including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O9/c1-14(2)22(25(38)29-17-7-9-18(10-8-17)32(40)41)30-24(37)19-6-5-13-31(19)26(39)16(4)28-23(36)15(3)27-20(33)11-12-21(34)35/h7-10,14-16,19,22H,5-6,11-13H2,1-4H3,(H,27,33)(H,28,36)(H,29,38)(H,30,37)(H,34,35)/t15-,16-,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVVLNPNJZWEDW-ZLFOXAAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism and Kinetic Analysis of Suc-Ala-Ala-Pro-Val-pNA Hydrolysis

Executive Summary

The hydrolysis of N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) is the gold-standard colorimetric assay for quantifying Human Neutrophil Elastase (HNE) activity.[1] This tetrapeptide substrate is engineered to perfectly match the S1-S4 subsites of the HNE active site, yielding high specificity (

This guide deconstructs the molecular mechanics of this reaction, provides a self-validating experimental protocol, and visualizes the catalytic cycle. It is designed for researchers requiring precise kinetic data for inhibitor screening or inflammatory disease modeling.

Part 1: Molecular Architecture & Specificity

To understand the hydrolysis, one must first understand the "lock and key" fit between the substrate and the enzyme. HNE is a serine protease with a highly specific substrate binding cleft.

The Substrate Design (Suc-AAPV-pNA)

The substrate consists of three distinct functional regions:

-

The Blocking Group (MeOSuc/Suc): The succinyl group at the N-terminus increases solubility and mimics the extended peptide backbone, preventing non-specific aminopeptidase degradation and positioning the peptide in the active site.

-

The Recognition Sequence (Ala-Ala-Pro-Val):

-

P1 Position (Valine): HNE prefers small, hydrophobic residues (Val, Ala) in the S1 pocket. Valine provides optimal Van der Waals contacts.

-

P2 Position (Proline): Critical for specificity. The rigid ring structure of Proline forces the peptide chain into a specific conformation that excludes many other proteases (like chymotrypsin) that cannot accommodate this "kink."

-

-

The Reporter Group (pNA): The para-nitroaniline group is attached via an amide bond to the C-terminal Valine.[1] In its bound state, the amide bond stabilizes the electrons, shifting absorbance to the UV region (~315 nm). Upon hydrolysis, free pNA is released, delocalizing electrons into the nitro group and creating a strong yellow color (

).

Part 2: The Catalytic Mechanism (The Core)

The hydrolysis follows the classical Serine Protease Charge Relay System (Catalytic Triad: Asp102-His57-Ser195).[1] The reaction kinetics follow a Ping-Pong Bi-Bi mechanism (specifically, an ordered uni-bi reaction for hydrolysis).

Step-by-Step Mechanistic Flow

-

Michaelis Complex Formation (

): The substrate binds to the HNE active site. The carbonyl oxygen of the scissile bond (Val-pNA) enters the "Oxyanion Hole" (formed by Gly193 and Ser195 backbone amides). -

Nucleophilic Attack (Acylation):

-

His57 acts as a general base, abstracting a proton from Ser195.

-

The activated Ser195 alkoxide attacks the carbonyl carbon of the Val-pNA bond.

-

Result: Formation of Tetrahedral Intermediate I .

-

-

Release of pNA (The Signal):

-

Deacylation:

-

A water molecule enters the active site.[2]

-

His57 activates the water molecule (acting as a base again).

-

The hydroxide ion attacks the ester linkage between the enzyme and the peptide.

-

Result: Formation of Tetrahedral Intermediate II .

-

-

Regeneration:

-

The intermediate collapses, releasing the peptide product (Suc-AAPV-COOH).

-

The catalytic triad is restored to its resting state.

-

Visualization: Catalytic Cycle

The following diagram illustrates the electron flow and state transitions during HNE catalysis.

Figure 1: The catalytic cycle of HNE showing the release of the chromophore (pNA) during the acylation phase.

Part 3: Kinetic Parameters & Analysis

To perform accurate drug screening or activity assays, you must operate under specific kinetic conditions.

Key Constants (HNE + MeOSuc-AAPV-pNA)

| Parameter | Value (Approx.) | Significance |

| Low | ||

| Turnover number. HNE is a "fast" enzyme with this substrate. | ||

| Specificity constant.[1][5] Compare to Pancreatic Elastase ( | ||

| Extinction coefficient of pNA.[1] Essential for converting Absorbance/min to Moles/min. |

The Kinetic Equation

The rate of hydrolysis (

Part 4: Experimental Protocol (Self-Validating System)

This protocol minimizes solvent effects and spontaneous hydrolysis.

Reagents

-

Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5. (High salt prevents non-specific adsorption).[1]

-

Substrate Stock: 20 mM MeOSuc-AAPV-pNA in 100% DMSO. Store at -20°C.

-

Enzyme: Human Neutrophil Elastase (purified), diluted in Assay Buffer + 0.01% BSA (stabilizer).

Workflow Diagram

Figure 2: Optimized workflow for kinetic assay in 96-well microplate format.

Step-by-Step Procedure

-

Preparation: Dilute the 20 mM Substrate Stock 1:20 in Assay Buffer to create a 1 mM Working Solution . (Final assay concentration will be 0.5 mM).

-

Plating: Add 50 µL of Enzyme Solution (approx 10-20 nM final conc) to wells.

-

Control: Add 50 µL Buffer (no enzyme) to "Blank" wells.

-

-

Equilibration: Incubate plate at 37°C for 10 minutes. Critical: This ensures temperature stability for kinetic linearity.

-

Initiation: Add 50 µL of 1 mM Substrate Working Solution to all wells using a multi-channel pipette.

-

Measurement: Immediately read Absorbance at 405 nm in kinetic mode (read every 30 seconds for 10-15 minutes).

-

Validation:

-

Plot OD vs Time.[1]

-

Select the linear portion (initial velocity,

) for calculation. -

Subtract the slope of the Blank wells (spontaneous hydrolysis) from the Enzyme wells.

-

Part 5: Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Non-Linear Kinetics | Substrate depletion (>10% consumed).[1] | Reduce enzyme concentration or shorten measurement window. |

| High Background | Spontaneous hydrolysis of pNA. | Ensure pH is not > 8.[6]0. Check DMSO stock quality (yellowing indicates degradation). |

| Low Signal | Low pH (pNA protonation).[1] | pNA becomes colorless at low pH. Ensure Assay Buffer is strictly pH 7.5. |

| Precipitation | Substrate insolubility.[1] | Keep final DMSO concentration between 2-5%. Do not exceed 1 mM substrate in aqueous buffer. |

References

-

Bieth, J., Spiess, B., & Wermuth, C. G. (1974). The synthesis and analytical use of a highly sensitive and convenient substrate of elastase. Biochemical Medicine, 11(4), 350-357.[1][6]

-

Nakajima, K., et al. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Journal of Biological Chemistry, 254(10), 4027-4032.[6]

-

Sigma-Aldrich Technical Bulletin. Elastase Substrate I, Colorimetric (MeOSuc-Ala-Ala-Pro-Val-pNA).[1]

-

Cayman Chemical. Suc-Ala-Ala-Ala-pNA Product Insert (Analogous mechanism reference).

Sources

- 1. MeOSuc-Ala-Ala-Pro-Val-PNA | C27H38N6O9 | CID 16219658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. CHEM 440 - Cataytic triad [guweb2.gonzaga.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Elastase Substrate I, Colorimetric [sigmaaldrich.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

The Advent of a Gold Standard: A Technical Guide to the Discovery and Application of Suc-Ala-Ala-Pro-Val-pNA as a Definitive Elastase Substrate

Abstract

In the landscape of protease research and drug discovery, the development of specific and reliable substrates is paramount to understanding enzyme function and identifying therapeutic inhibitors. This technical guide delves into the seminal discovery and enduring utility of N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-p-nitroanilide (Suc-Ala-Ala-Pro-Val-pNA). We will explore the scientific rationale that led to its design, its chemical synthesis, its kinetic characterization as a highly specific substrate for neutrophil elastase, and its subsequent role as a critical tool in the development of elastase inhibitors. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing both historical context and practical, field-proven insights into the application of this cornerstone of elastase research.

Introduction: The Quest for a Specific Elastase Substrate

Human Neutrophil Elastase (HNE), a powerful serine protease stored in the azurophilic granules of neutrophils, is a key player in both host defense and pathological tissue destruction[1]. Its ability to degrade a wide array of extracellular matrix proteins, including elastin, necessitates tight physiological regulation. An imbalance between HNE and its endogenous inhibitors, such as α1-antitrypsin, is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome[2].

This central role in disease pathology established HNE as a major therapeutic target. However, in the early days of protease research, progress was hampered by a lack of specific, reliable, and convenient substrates to accurately measure its activity. Early assays often relied on the degradation of insoluble elastin, which were cumbersome and difficult to quantify. The development of synthetic chromogenic and fluorogenic substrates revolutionized the field, allowing for continuous, quantitative measurement of enzyme kinetics[3][4]. The challenge lay in designing a peptide sequence that was both highly selective for HNE and efficiently cleaved to provide a robust signal.

The Genesis of a Specific Substrate: From α1-Antitrypsin to a Synthetic Peptide

The breakthrough in developing a specific HNE substrate came from studying the natural interaction between HNE and its primary physiological inhibitor, α1-antitrypsin. The reactive site of this inhibitor presents a specific peptide sequence that is recognized and cleaved by elastase. This led researchers to hypothesize that short, synthetic peptides mimicking this recognition sequence could serve as highly specific substrates.

A pivotal 1979 study by Nakajima and colleagues systematically explored this concept by synthesizing a series of peptide p-nitroanilides and testing them against both human leukocyte (neutrophil) elastase and porcine pancreatic elastase[5][6][7]. Their work aimed to map the extended substrate-binding site of HNE to identify the optimal amino acid sequence for specific recognition and cleavage[7].

The Rationale Behind the Ala-Ala-Pro-Val Sequence

The research by Nakajima et al. revealed that HNE has a strong preference for a valine residue at the P1 position (the amino acid immediately preceding the cleavage site)[7]. This was a critical finding, as pancreatic elastase, another well-studied elastase, shows a preference for alanine at this position. This difference in P1 specificity provided a key avenue for developing a substrate that could distinguish between these two important enzymes. The sequence Ala-Ala-Pro at the P2, P3, and P4 positions was found to further enhance the substrate's affinity and turnover rate by HNE, likely by establishing favorable interactions with the enzyme's extended binding cleft[7].

The addition of an N-terminal succinyl group served a dual purpose: it increased the substrate's solubility and prevented unwanted side reactions by blocking the free amino terminus. The C-terminal p-nitroanilide (pNA) group was the chromogenic reporter. Upon cleavage of the amide bond between the valine and the pNA, the released p-nitroaniline has a distinct yellow color with a maximum absorbance at around 410 nm, providing a direct and continuous spectrophotometric readout of enzyme activity[5][8].

dot

Caption: Enzymatic cleavage of Suc-Ala-Ala-Pro-Val-pNA by human neutrophil elastase.

Synthesis and Physicochemical Properties

Suc-Ala-Ala-Pro-Val-pNA is synthesized using standard solid-phase peptide synthesis (SPPS) techniques[9][10]. This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A generalized protocol for the synthesis of a tetrapeptide-pNA like Suc-Ala-Ala-Pro-Val-pNA using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is outlined below. Researchers should optimize specific reagents and reaction times based on their laboratory setup and scale.

-

Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

First Amino Acid Coupling: Couple Fmoc-p-nitroanilide to the resin.

-

Deprotection: Remove the Fmoc protecting group from the p-nitroanilide with a solution of piperidine in a solvent like dimethylformamide (DMF).

-

Amino Acid Coupling Cycle (Repeated for Val, Pro, Ala, Ala):

-

Activate the next Fmoc-protected amino acid (e.g., Fmoc-Val-OH) using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Wash the resin thoroughly with DMF to remove excess reagents.

-

Perform a ninhydrin test to confirm the completion of the coupling reaction.

-

Remove the Fmoc group with piperidine in DMF to prepare for the next coupling cycle.

-

-

N-terminal Succinylation: After the final alanine is coupled and deprotected, react the N-terminus of the peptide-resin with succinic anhydride in the presence of a base.

-

Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

dot

Caption: Generalized workflow for the solid-phase synthesis of Suc-Ala-Ala-Pro-Val-pNA.

Kinetic Characterization and Data

The utility of Suc-Ala-Ala-Pro-Val-pNA is defined by its kinetic parameters with HNE. The Michaelis-Menten constant (Km) reflects the substrate's affinity for the enzyme, while the catalytic constant (kcat) represents the turnover rate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Data from various studies have consistently shown that Suc-Ala-Ala-Pro-Val-pNA and its close analog, MeO-Suc-Ala-Ala-Pro-Val-pNA (which has a methoxysuccinyl group for enhanced binding), are highly efficient and specific substrates for HNE.

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Suc-Ala-Ala-Pro-Val-pNA | Human Neutrophil Elastase | 1.1 | 25 | 22,700 | Nakajima et al., 1979[7] |

| Suc-Ala-Ala-Pro-Val-pNA | Porcine Pancreatic Elastase | 1.2 | 0.23 | 190 | Nakajima et al., 1979[7] |

| MeO-Suc-Ala-Ala-Pro-Val-pNA | Human Neutrophil Elastase | 0.21 | 46 | 219,000 | |

| Suc-Ala-Ala-Ala-pNA | Human Neutrophil Elastase | 3.0 | 9.5 | 3,170 | Nakajima et al., 1979[7] |

Note: Kinetic parameters can vary depending on assay conditions (e.g., buffer, pH, ionic strength).

The data clearly illustrates the superior specificity of the valine-containing substrate for HNE compared to both the alanine-containing substrate and its reactivity with pancreatic elastase. The approximately 120-fold higher catalytic efficiency (kcat/Km) of Suc-Ala-Ala-Pro-Val-pNA for HNE over porcine pancreatic elastase was a landmark achievement in the development of specific protease substrates[7].

Standardized Assay Protocol

A self-validating and reproducible protocol is essential for obtaining reliable kinetic data. The following is a standard protocol for measuring HNE activity using Suc-Ala-Ala-Pro-Val-pNA.

Reagents and Materials

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl.

-

Substrate Stock Solution: Prepare a concentrated stock of Suc-Ala-Ala-Pro-Val-pNA in a suitable organic solvent like DMSO (e.g., 20 mM).

-

Human Neutrophil Elastase: Prepare a stock solution in a buffer appropriate for maintaining enzyme stability (e.g., 50 mM sodium acetate, pH 5.5).

-

96-well microplate (clear, flat-bottom).

-

Microplate reader capable of measuring absorbance at 405-410 nm.

Step-by-Step Assay Procedure

-

Prepare Working Solutions:

-

Dilute the substrate stock solution in Assay Buffer to the desired final concentrations. For a standard assay, a final concentration of 1 mM is often used.

-

Dilute the HNE stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over the measurement period.

-

-

Assay Setup:

-

Add Assay Buffer to the wells of the 96-well plate.

-

Add the substrate working solution to each well.

-

To initiate the reaction, add the enzyme working solution to each well. The final reaction volume is typically 200 µL.

-

Include appropriate controls:

-

Blank: Assay Buffer and substrate, no enzyme.

-

Inhibitor Control (if applicable): Buffer, substrate, enzyme, and inhibitor.

-

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 25°C or 37°C).

-

Measure the absorbance at 410 nm at regular intervals (e.g., every 60 seconds) for a period of 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) in terms of the change in absorbance per unit time (ΔA/min).

-

Convert the rate from ΔA/min to moles/min using the Beer-Lambert law (A = εcl), where:

-

For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control.

-

Applications in Research and Drug Development

The development of Suc-Ala-Ala-Pro-Val-pNA and its derivatives has been instrumental in advancing our understanding of HNE and in the search for therapeutic inhibitors.

-

Enzyme Kinetics and Mechanistic Studies: This substrate allows for precise determination of Km and kcat values, which is fundamental for characterizing the enzyme's catalytic mechanism and how it is affected by mutations or different physiological conditions.

-

High-Throughput Screening (HTS) for Inhibitors: The simplicity and reliability of the colorimetric assay make it highly suitable for HTS campaigns to identify novel HNE inhibitors from large compound libraries[2][10]. Natural compounds, such as flavonoids and terpenes, have been successfully screened for their HNE inhibitory potential using this substrate[6][13].

-

Structure-Activity Relationship (SAR) Studies: Once initial inhibitor hits are identified, Suc-Ala-Ala-Pro-Val-pNA is used to quantify the potency (e.g., IC50, Ki) of synthesized analogs, guiding the medicinal chemistry efforts to optimize inhibitor efficacy and selectivity.

-

Diagnostic and Prognostic Applications: Measuring elastase activity in biological fluids (e.g., sputum, bronchoalveolar lavage fluid) using this substrate can serve as a biomarker for the inflammatory burden in diseases like cystic fibrosis[14].

Conclusion: An Enduring Legacy

The discovery of Suc-Ala-Ala-Pro-Val-pNA was a landmark event in protease biochemistry. It transformed the study of human neutrophil elastase from a complex, semi-quantitative field into one amenable to precise, high-throughput kinetic analysis. The logical design, based on the enzyme's natural inhibitor, resulted in a tool with remarkable specificity and utility that has stood the test of time. For researchers, scientists, and drug development professionals, Suc-Ala-Ala-Pro-Val-pNA remains a gold-standard substrate, continuing to facilitate new discoveries in the vital field of inflammation and protease-mediated disease.

References

-

CEM Corporation. (2024, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

- Wessjohann, L. A., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Korkmaz, B., et al. (2019). Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes.

- Ostergaard, E., et al. (1992). Comparison of the effects of methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone-inhibited neutrophil elastase with the effects of its naturally occurring mutationally inactivated homologue (HBP) on fibroblasts and monocytes in vitro. APMIS, 100(12), 1073-1080.

- Schepetkin, I. A., et al. (2007). Natural compounds as inhibitors of human neutrophil elastase. Current Medicinal Chemistry, 14(10), 1125-1148.

-

J-STAGE. (n.d.). Cathepsin G-Induced Insulin-Like Growth Factor (IGF) Elevation in MCF-7 Medium Is Caused by Proteolysis of IGF Binding Protein (IGFBP)-2 but Not of IGF-1. Retrieved from [Link]

- Largman, C., et al. (1978). Substrate specificity of human pancreatic elastase 2. Biochemistry, 17(9), 1777-1784.

-

ResearchGate. (2017, February 7). Proteinase specific activity calculation??? Retrieved from [Link]

-

NovoPro. (n.d.). Suc-Ala-Pro-pNA peptide. Retrieved from [Link]

-

ResearchGate. (2019, June 5). Neutrophil Elastase Activity with specific peptide? Retrieved from [Link]

- Bonavita, A. G., et al. (2012). Biological Activities of extract of Anthemis aetnensis Schouw: in vitro evaluation. Journal of Medicinal Plants Research, 6(10), 1899-1906.

- Korkmaz, B., et al. (2008). Neutrophil Elastase, Proteinase 3, and Cathepsin G as Therapeutic Targets in Human Diseases. Pharmacological Reviews, 60(4), 411-429.

-

MEROPS. (n.d.). Characterization of Mutant Neutrophil Elastase in Severe Congenital Neutropenia. Retrieved from [Link]

-

MDPI. (2022, March 8). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. Retrieved from [Link]

-

MDPI. (n.d.). The Kunitz-Type Protein ShPI-1 Inhibits Serine Proteases and Voltage-Gated Potassium Channels. Retrieved from [Link]

-

MDPI. (2024, October 17). Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects. Retrieved from [Link]

-

Frontiers in Immunology. (2020). Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability. Retrieved from [Link]

- Dias, A. M., et al. (2019). Design of a chromogenic substrate for elastase based on split GFP system—Proof of concept for colour switch sensors. Scientific Reports, 9(1), 4739.

- Al-Howiriny, T. A. (2007). The in vitro inhibition of human neutrophil elastase activity by some Yemeni medicinal plants. Journal of Medicinal Plants Research, 1(3), 042-046.

-

iGEM. (2013). Team:Imperial College/Enzyme Kinetics. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Elastase – Knowledge and References. Retrieved from [Link]

- Nakajima, K., Powers, J. C., Ashe, B. M., & Zimmerman, M. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Studies with peptide substrates related to the alpha 1-protease inhibitor reactive site. The Journal of biological chemistry, 254(10), 4027–4032.

Sources

- 1. scholars.mssm.edu [scholars.mssm.edu]

- 2. Natural compounds as inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design of a chromogenic substrate for elastase based on split GFP system—Proof of concept for colour switch sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The specificity of macrophage elastase on the insulin B-chain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid-phase synthesis of peptide-4-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]

- 13. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview [mdpi.com]

- 14. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principle of p-Nitroanilide Release from Chromogenic Substrates: A Guide to Theory and Practice

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I've seen firsthand the power and prevalence of chromogenic assays in enzyme kinetics. Among these, the p-nitroanilide (pNA) release assay stands out for its simplicity, robustness, and wide applicability, particularly in the study of proteases. This guide moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the assay, empowering researchers to not only execute the protocol but to innovate, troubleshoot, and generate highly reliable data. We will explore the core chemical principles, establish a framework for a self-validating experimental design, and provide field-tested protocols and insights.

Part 1: The Core Principle: Unmasking the Chromophore

The elegance of the pNA assay lies in a straightforward enzymatic reaction that converts a colorless molecule into a brightly colored one. Understanding this transformation at the molecular level is the foundation for mastering the technique.

The Anatomy of a Chromogenic Substrate

The assay's key reagent is a synthetic substrate meticulously designed to be recognized by a specific enzyme. Its structure consists of two essential parts joined by a hydrolyzable amide bond:

-

The Specificity Moiety: This is typically a sequence of one or more amino acids (a peptide) that the target enzyme specifically recognizes and binds to. The choice of this sequence is critical and dictates which enzyme can be assayed. For example, N-α-Benzoyl-L-arginine 4-nitroanilide is a classic substrate for the serine protease trypsin, which preferentially cleaves after arginine residues.

-

The Chromogenic Reporter: The p-nitroanilide (pNA) group is attached to the C-terminus of the peptide. In this conjugated, amide-linked form, the electronic properties of the pNA molecule are such that it is essentially colorless, exhibiting minimal absorbance in the visible range, particularly at the detection wavelength of 405 nm.[1][2]

The Enzymatic Cleavage: A Catalytic Masterstroke

The entire process is initiated when the target enzyme is introduced. The enzyme binds to its specific recognition sequence on the substrate, forming an enzyme-substrate complex.[1][3] Within the enzyme's active site, catalytic residues—such as the serine, histidine, and aspartic acid triad in serine proteases—facilitate the hydrolysis of the amide bond linking the peptide to the pNA molecule.[4][5]

This cleavage event releases two products: the cleaved peptide and, crucially, free p-nitroaniline.[1]

Caption: Enzymatic cleavage of a pNA-substrate and subsequent detection.

The Reporter Molecule: p-Nitroaniline's Spectroscopic Properties

The release of pNA is the event we measure. Free in solution, its molecular structure, featuring an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a phenyl ring, creates a "push-pull" system.[6] This configuration allows for a π→π* electronic transition with significant intramolecular charge transfer, resulting in strong absorption of light.[6]

-

Color and Absorbance: Free pNA imparts a distinct yellow color to the solution and has a strong absorbance maximum between 405 nm and 410 nm.[1][4]

-

Molar Extinction Coefficient (ε): This value relates absorbance to concentration via the Beer-Lambert law (A = εcl). For pNA, it is approximately 8,800 M⁻¹cm⁻¹ at 410 nm, providing a robust signal for sensitive detection.[1][2]

The rate of increase in absorbance at 405 nm is therefore directly proportional to the rate of pNA formation, which, under properly controlled conditions, is directly proportional to the activity of the enzyme.[1]

Part 2: The Self-Validating Assay: From Principle to Practice

A protocol is only as good as its internal checks and balances. A properly designed pNA assay is a self-validating system where the data's integrity is confirmed by the experimental setup itself. This is achieved through careful control of reaction conditions and the indispensable use of a standard curve.

Causality in Experimental Design: Controlling the Variables

The core directive is to ensure that the only limiting factor for the reaction rate is the concentration of the active enzyme.

-

Substrate Concentration: The relationship between substrate concentration and reaction velocity is described by Michaelis-Menten kinetics. To ensure the reaction rate is proportional to the enzyme concentration, the substrate concentration should be saturating (typically 5-10 times the Michaelis constant, Kₘ).[3][5] This makes the reaction pseudo-zero-order with respect to the substrate, meaning the rate is independent of the substrate concentration.

-

pH and Buffer: Enzymes have optimal pH ranges for activity. The assay buffer must be chosen to maintain this optimal pH. Its composition and ionic strength can also influence enzyme structure and activity.[1][7]

-

Temperature: Enzymatic reactions are highly sensitive to temperature. The assay must be performed at a constant and controlled temperature, often 37°C, to ensure consistent and reproducible rates.[1][8]

-

Controls: The use of proper controls is non-negotiable for trustworthiness.

-

Blank (No Enzyme): A well containing buffer and substrate but no enzyme. This measures the rate of non-enzymatic substrate hydrolysis and provides the baseline for absorbance readings.

-

No Substrate Control: A well with buffer and enzyme but no substrate. This accounts for any intrinsic absorbance of the enzyme sample.

-

Positive Control: A sample containing a known amount of active enzyme. This validates that all reagents and conditions are suitable for activity.

-

Inhibitor Control: If studying inhibitors, a control with a known inhibitor confirms the specificity of the measured activity.

-

The Standard Curve: The Cornerstone of Quantification

While the molar extinction coefficient can be used for calculations, a p-nitroaniline standard curve is the most rigorous method for converting absorbance values into product concentrations.[1] This is the ultimate self-validating step, as it accounts for variations in the spectrophotometer, plate type, and precise buffer composition, which can slightly alter the absorbance spectrum of pNA.[7]

By preparing a series of known pNA concentrations and measuring their absorbance, you create a standard curve (Absorbance vs. Concentration). The slope of this line provides a precise, empirically determined conversion factor for your specific experimental conditions.

| pNA Concentration (µM) | Example Absorbance at 405 nm (Corrected for Blank) |

| 0 | 0.000 |

| 12.5 | 0.110 |

| 25 | 0.220 |

| 50 | 0.440 |

| 75 | 0.660 |

| 100 | 0.880 |

| Note: This data is illustrative. Actual absorbance values will vary with the spectrophotometer and experimental conditions.[1] |

Part 3: A Validated Workflow: Protocol and Data Interpretation

This section provides a detailed, generalized protocol for measuring protease activity in a 96-well plate format.

Experimental Workflow Diagram

Caption: General experimental workflow for a pNA-based enzyme assay.

Detailed Step-by-Step Methodology

Materials:

-

Purified enzyme or biological sample (e.g., cell lysate)

-

Chromogenic pNA substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[1]

-

p-Nitroaniline (for standard curve)

-

Stop Solution (e.g., 30% Acetic Acid, for endpoint assays)[1]

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of pNA Standard Curve: a. Prepare a 1 mM stock solution of pNA in the assay buffer. Note: Gentle heating or sonication may be required to fully dissolve pNA.[9] b. Perform serial dilutions in the assay buffer to create standards ranging from 0 to 100 µM.[1] c. In the 96-well plate, pipette a final volume of 200 µL of each standard concentration (in duplicate or triplicate). Include a buffer-only blank.

-

Enzyme Reaction Setup: a. In separate wells, add the appropriate volume of assay buffer. b. Add the enzyme solution or sample to each well. Use several dilutions to ensure the readings fall within the linear range of the assay. c. If a stop solution will be used (endpoint assay), prepare separate wells with the stop solution ready.

-

Initiation and Incubation: a. Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium. b. To initiate the reaction, add the pNA substrate to each well. The final volume in all wells should be consistent (e.g., 200 µL).[10]

-

Measurement:

-

For a Kinetic Assay (Recommended): Immediately place the plate in the microplate reader (pre-warmed to the correct temperature) and begin reading the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.[10] The rate of reaction should be linear during this initial period.

-

For an Endpoint Assay: Incubate the plate at the optimal temperature for a fixed period (e.g., 30 minutes). Ensure this time point falls within the linear phase of the reaction. Stop the reaction by adding the stop solution to each well.[1] Measure the final absorbance at 405 nm.

-

Data Interpretation and Calculation

-

Standard Curve Analysis: Subtract the absorbance of the 0 µM blank from all standard readings. Plot the corrected absorbance vs. pNA concentration (µM). Perform a linear regression to obtain the slope (Abs/µM) and the R² value (which should be >0.99).

-

Calculate Reaction Rate:

-

Kinetic Data: For each enzyme sample, plot Absorbance vs. Time (in minutes). The slope of the initial linear portion of this curve is the reaction rate in Abs/min.

-

Endpoint Data: Subtract the absorbance of the no-enzyme blank from the final absorbance reading. Divide this value by the incubation time in minutes to get the rate in Abs/min.

-

-

Calculate Enzyme Activity: The most robust method uses the slope of the standard curve to convert the rate.

-

Rate in µM/min = (Rate in Abs/min) / (Slope of Standard Curve in Abs/µM)

-

Activity (U/mL) : One Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.

Activity (U/mL) = [ (Rate in µM/min) * (Total Assay Volume in mL) ] / (Volume of Enzyme Sample in mL)

-

This approach internally calibrates the assay, making it highly trustworthy and reproducible across different instruments and laboratories.

References

-

Preparation of p-Nitroacetanilide. BYJU'S. [Link]

-

Release of p-nitroaniline after cleavage of the chromogenic plasmin... ResearchGate. [Link]

-

Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens. PubMed. [Link]

-

General Principles for the Assay of Proteases with Chromogenic Substrates. Dia-Log. [Link]

-

Enzymatic Hydrolysis of p -Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens. ResearchGate. [Link]

-

Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B. National Institutes of Health (NIH). [Link]

-

Release of p-nitroaniline after cleavage of the chromogenic plasmin... ResearchGate. [Link]

-

In vitro validation of chromogenic substrate assay for evaluation of surrogate FVIII-activity of emicizumab. PubMed. [Link]

-

Spectrophotometric Determination of Nitrite Based on Its Reaction with p-Nitroaniline in the Presence of Diphenylamine in Micellar Media. ResearchGate. [Link]

-

Solution composition dependent variation in extinction coefficients for p-nitroaniline. PubMed. [Link]

-

How can I determine protease activity from the absorbance I determined from the reaction with the substrate? ResearchGate. [Link]

-

Advantages, disadvantages and optimization of one-stage and chromogenic factor activity assays in haemophilia A and B. ResearchGate. [Link]

-

Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines. PubMed. [Link]

-

Chromogenic Factor VIII and IX Assays: Impact on Diagnosis and Management of Hemophilia. ARUP Laboratories. [Link]

-

SOP: Enzyme Assays: pNA. University of Illinois Urbana-Champaign. [Link]

-

Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. MDPI. [Link]

-

Chromogenic Factor VIII and IX Assays: Impact on Diagnosis and Management of Hemophilia. YouTube. [Link]

-

Synthesis and hydrolysis by arginyl-hydrolases of p-nitroanilide chromogenic substrates containing polyethylene glycol and D-gluconyl moieties. PubMed. [Link]

-

Trypsin Activity Colorimetric Assay Kit. BioVision. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Precision Proteolysis: A Technical Guide to Synthetic Peptide Assays

Executive Summary

The shift from generic protein substrates (e.g., Casein, Gelatin) to synthetic peptides represents a fundamental evolution in protease characterization. While generic substrates offer low-cost bulk activity measurements, they lack the specificity required for modern drug discovery and kinetic profiling. Synthetic peptide assays allow researchers to isolate specific proteolytic events, determine precise kinetic constants (

This guide synthesizes the core principles of designing, optimizing, and validating protease assays using synthetic peptides, with a focus on FRET (Förster Resonance Energy Transfer) technologies as the industry standard for sensitivity.

Part 1: Fundamentals of Protease-Peptide Interactions

To design a robust assay, one must first speak the language of the enzyme. Proteases do not cleave randomly; they recognize specific structural motifs.

The Schechter and Berger Nomenclature

In 1967, Schechter and Berger established the standard nomenclature for protease-substrate interactions.[1][2][3] Understanding this is non-negotiable for substrate design.

-

Substrate Residues (P): Amino acids are numbered outward from the cleavage bond. P1, P2, P3... extend toward the N-terminus; P1', P2', P3'... extend toward the C-terminus.[1][3][4]

-

Enzyme Subsites (S): The corresponding binding pockets on the protease are numbered S1, S2, S3... and S1', S2', S3'.

Crucial Insight: Specificity is often driven by the P1 residue (fitting into the S1 pocket), but catalytic efficiency (

Figure 1: The Schechter and Berger nomenclature illustrating the alignment of substrate residues (P) with enzyme subsites (S).[3][4]

Part 2: Synthetic Peptide Substrate Classes

Selecting the right reporter system is a balance between sensitivity, cost, and instrumentation availability.

Comparative Analysis of Detection Modalities

| Feature | Chromogenic (pNA) | Fluorogenic (AMC/AFC) | FRET (e.g., EDANS/DABCYL) |

| Mechanism | Release of p-nitroaniline (yellow color). | Release of fluorophore (e.g., 7-amino-4-methylcoumarin). | Resonance energy transfer disruption between Donor/Quencher.[5] |

| Detection | Absorbance (405 nm). | Fluorescence (Ex ~380nm / Em ~460nm). | Fluorescence (Wavelength dependent on pair).[6] |

| Sensitivity | Low ( | Medium (nM range). | High (low nM to pM range). |

| Substrate Length | Short (usually P1-P4). | Short (usually P1-P4). | Long (can span P4-P4'). |

| Advantages | Cheap; no interference from autofluorescence. | More sensitive than pNA; standard equipment. | Allows probing of Prime-side (P') specificity; reduces artifacts. |

| Limitations | Low sensitivity; requires high enzyme conc. | Inner Filter Effect at high [S]; UV excitation can be toxic/autofluorescent. | Expensive; synthesis is complex; "Inner Filter Effect" still possible. |

The FRET Mechanism

FRET is the gold standard for HTS (High-Throughput Screening). It involves a Donor fluorophore and a Quencher (acceptor) attached to opposite ends of the peptide.[5][7] When intact, the Quencher absorbs the Donor's energy non-radiatively. Upon cleavage, the Donor and Quencher diffuse apart, restoring fluorescence.

Expert Tip: Choose a "Dark Quencher" (like DABCYL or Black Hole Quencher) over a fluorescent acceptor to minimize background noise.

Figure 2: Mechanism of FRET-based protease assays. Cleavage physically separates the donor/quencher pair, restoring signal.

Part 3: Assay Design & Optimization

A working assay is not necessarily a valid assay.[8] You must optimize the environment to ensure the signal reflects true enzymatic activity, not artifacts.

Buffer Components & Causality

-

pH: Must match the protease's physiological niche (e.g., pH 7.4 for Caspases, pH 4.0-5.0 for Cathepsins).

-

Reducing Agents (DTT/TCEP): Essential for Cysteine proteases (e.g., Papain, Caspases) to keep the active site thiol (-SH) from oxidizing to a disulfide (-S-S-).

-

Warning: Avoid high DTT with metalloproteases if the enzyme has structural disulfides, though DTT is generally a weak metal chelator compared to EDTA.

-

-

Chelators (EDTA/EGTA): Used to inhibit Metalloproteases (negative control) or added to Serine/Cysteine protease buffers to strip contaminating metal ions that might catalyze auto-oxidation.

-

Detergents (Triton X-100, CHAPS): Added at low concentration (0.01-0.1%) to prevent the "sticky enzyme" phenomenon, where proteins aggregate or adhere to the microplate walls, causing non-linear kinetics.

The Inner Filter Effect (IFE)

In fluorescence assays, if the substrate concentration is too high, the substrate molecules themselves absorb the excitation light before it reaches the center of the well, or re-absorb the emitted light.

-

Symptom: The

curve flattens prematurely, mimicking inhibition. -

Solution: Keep substrate concentration below the range where OD > 0.05 at excitation/emission wavelengths, or apply correction factors.

Part 4: Detailed Protocol (FRET-Based HTS)

This protocol outlines a standard workflow for a 96-well plate FRET assay (e.g., HIV Protease or Caspase-3).

Materials

-

Enzyme: Recombinant Protease (titrated to give linear signal over 60 min).

-

Substrate: FRET peptide (e.g., DABCYL-GABA-SQNYPIVQ-EDANS).

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 10% Glycerol.

-

Stop Solution: 5% Phosphoric acid (for endpoint assays).

Workflow

-

Enzyme Titration: Prepare serial dilutions of the protease (0 nM to 100 nM) to determine the concentration that yields a linear velocity (

) for at least 30 minutes. -

Substrate Preparation: Dissolve peptide in DMSO (stock 10 mM). Dilute into Assay Buffer to 2x working concentration (e.g., 20

M). -

Plate Setup:

-

Test Wells: 50

L Enzyme + 50 -

Substrate Blank: 50

L Buffer + 50 -

Enzyme Blank: 50

L Enzyme + 50

-

-

Reaction: Incubate at 37°C. Measure fluorescence (Ex 340nm / Em 490nm) every 2 minutes for 60 minutes (Kinetic Mode).

-

Validation (Z-Factor): Calculate the Z-factor to validate suitability for screening.

Where

Figure 3: Logical workflow for developing and validating a protease assay.

Part 5: Kinetic Analysis

To quantify "activity," you must move beyond raw RFU (Relative Fluorescence Units).

-

Standard Curve: Generate a standard curve using the free fluorophore (e.g., free EDANS) to convert RFU/min into

M/min (Velocity, -

Michaelis-Menten: Plot

(initial velocity) vs. Substrate Concentration -

Calculation:

References

-

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases.[1][2] I. Papain. Biochemical and Biophysical Research Communications.

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

- Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. (Standard Text for Enzymology).

-

Thermo Fisher Scientific. (n.d.). Introduction to Protease Assays. Technical Note.

-

Eisenthal, R., Danson, M. J., & Hough, D. W. (2007).[11] Catalytic efficiency and kcat/Km: a useful comparator? Trends in Biotechnology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mapping of the active site of proteases in the 1960s and rational design of inhibitors/drugs in the 1990s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 4. peakproteins.com [peakproteins.com]

- 5. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. reddit.com [reddit.com]

- 11. Catalytic efficiency and kcat/KM: a useful comparator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Unlocking Proteolytic Landscapes: A Technical Guide to Identifying Novel Protease Activity with Suc-Ala-Ala-Pro-Val-pNA

This guide provides an in-depth exploration of the chromogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valyl-p-nitroanilide (Suc-Ala-Ala-Pro-Val-pNA) as a powerful tool for the discovery and characterization of novel protease activities. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to provide a deep understanding of the underlying principles, the rationale behind experimental design, and the framework for robust data interpretation.

The Principle of Chromogenic Protease Detection: A Symphony of Specificity and Simplicity

At the heart of this technique lies a simple yet elegant principle: the enzymatic liberation of a chromophore.[1] Suc-Ala-Ala-Pro-Val-pNA is a synthetic tetrapeptide covalently linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. However, upon cleavage of the amide bond between the C-terminal valine residue and the pNA moiety by a protease, the yellow-colored p-nitroaniline is released.[2] The rate of this color change, which can be precisely measured spectrophotometrically, is directly proportional to the activity of the protease.[1]

The power of this substrate lies in its peptide sequence, which is designed to mimic the natural cleavage sites of certain proteases, most notably neutrophil elastase.[3] However, its utility extends far beyond this specific enzyme, serving as a valuable screening tool for identifying novel proteases with similar substrate specificities.

The Cornerstone of Quantitative Analysis: The p-Nitroaniline Standard Curve

To translate the observed change in absorbance into a quantitative measure of enzyme activity (e.g., µmol of product formed per minute), the construction of a p-nitroaniline (pNA) standard curve is an indispensable first step.[4] This curve establishes the linear relationship between the absorbance of pNA and its known concentration, allowing for the accurate determination of the amount of product generated in your enzymatic reaction.

Protocol for Generating a p-Nitroaniline Standard Curve

Materials:

-

p-Nitroaniline (pNA)

-

Assay Buffer (the same buffer to be used in the enzyme assay)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Prepare a pNA Stock Solution: Accurately weigh a small amount of pNA and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

-

Prepare a Series of Dilutions: Perform serial dilutions of the pNA stock solution in the assay buffer to create a range of known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in the wells of a 96-well plate.[4]

-

Measure Absorbance: Measure the absorbance of each dilution at 405-410 nm using a microplate reader.

-

Plot the Data: Plot the absorbance values (y-axis) against the corresponding pNA concentrations (x-axis). The resulting graph should be a straight line that passes through the origin.

-

Determine the Linear Equation: Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'm' is the slope (representing the molar extinction coefficient under your specific assay conditions) and 'c' is the y-intercept (which should be close to zero).

This standard curve is your key to converting absorbance readings from your enzyme assays into meaningful quantitative data.

Workflow for Identifying Novel Protease Activity

The search for novel protease activity is a systematic process of screening, characterization, and validation. The following workflow, visualized in the diagram below, outlines the key stages of this process using Suc-Ala-Ala-Pro-Val-pNA.

Caption: Workflow for Novel Protease Discovery.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for a protease assay using Suc-Ala-Ala-Pro-Val-pNA. Optimization of buffer conditions, pH, temperature, and substrate concentration is crucial for each specific enzyme under investigation.[4]

Materials:

-

Suc-Ala-Ala-Pro-Val-pNA

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Enzyme solution (your sample containing the putative novel protease)

-

Stop Solution (e.g., 30% acetic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a concentrated stock solution of Suc-Ala-Ala-Pro-Val-pNA in a suitable solvent like DMSO.

-

Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration. For initial screening, a concentration around the expected Km (if known for similar enzymes) is a good starting point.

-

-

Assay Setup:

-

In the wells of a 96-well plate, add the assay buffer.

-

Add your enzyme solution to the wells. Include a negative control with no enzyme.

-

To initiate the reaction, add the working substrate solution to each well. The final volume should be consistent across all wells.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for your suspected enzyme (e.g., 37°C) for a predetermined time (e.g., 10-60 minutes). It is critical that the reaction remains in the linear range during this time.

-

-

Stopping the Reaction (for endpoint assays):

-

Add the stop solution to each well to terminate the enzymatic reaction.

-

-

Measurement:

-

Measure the absorbance of each well at 405-410 nm using a microplate reader. For kinetic assays, the absorbance is measured at regular intervals without a stop solution.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Using the equation from your pNA standard curve, convert the absorbance values into the concentration of pNA produced.

-

Calculate the enzyme activity, typically expressed in µmol of pNA produced per minute per mg of protein.

-

Delving Deeper: Kinetic Characterization of Novel Protease Activity

Once a "hit" is identified, the next crucial step is to characterize its enzymatic properties. This involves determining the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat).[5]

-

Kₘ (Michaelis-Menten Constant): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is an inverse measure of the substrate's affinity for the enzyme; a lower Kₘ indicates a higher affinity.[5]

-

kcat (Turnover Number): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.[5]

-

kcat/Kₘ (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product, taking into account both binding and catalysis.[6]

To determine these parameters, the initial reaction velocity is measured at various concentrations of Suc-Ala-Ala-Pro-Val-pNA. The data is then plotted as reaction velocity versus substrate concentration and fitted to the Michaelis-Menten equation.[7]

Table 1: Representative Kinetic Constants for p-Nitroanilide Substrates with Various Proteases

| Substrate | Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| MeOSuc-AAPV-pNA | Human Neutrophil Elastase | 0.152 | - | - |

| Suc-AAPF-pNA | Cathepsin G | 1.7 | - | - |

| Suc-AAPF-pNA | Chymotrypsin | 0.04 | 55 | 1.4 x 10⁶ |

Note: Data for Suc-Ala-Ala-Pro-Val-pNA with a wide range of proteases is not extensively available in the literature. The values presented for similar substrates should be used for comparative purposes only. It is imperative to empirically determine the kinetic parameters for any newly discovered protease.[7]

Ensuring Scientific Integrity: A Self-Validating System

A key aspect of robust scientific inquiry is the validation of your findings. For novel protease discovery, this involves a multi-pronged approach to confirm the observed activity and rule out potential artifacts.

-

Orthogonal Assays: Confirm the proteolytic activity using a different method, such as zymography (activity staining in a gel) or mass spectrometry-based approaches to identify cleavage products.

-

Inhibitor Profiling: Test the activity against a panel of known protease inhibitors. For example, if you suspect a serine protease, you would test inhibitors like PMSF or aprotinin. This helps to classify the novel protease.

-

Substrate Specificity Profiling: To understand the specificity of your novel protease, test its activity against a panel of different peptide-pNA substrates with varying amino acid sequences. This will reveal the enzyme's preferences at different positions around the cleavage site.

Troubleshooting: Navigating the Pitfalls of Chromogenic Assays

Even with a well-designed protocol, challenges can arise. The following table outlines common problems and their potential solutions.[8]

| Problem | Possible Cause(s) | Solution(s) |

| High Background Signal | - Spontaneous hydrolysis of the substrate- Contaminating proteases in the sample or reagents | - Prepare fresh substrate solutions- Run a "no enzyme" control to quantify background hydrolysis- Use high-purity reagents and water- Include a protease inhibitor cocktail in your sample preparation (if appropriate) |

| No or Weak Signal | - Inactive enzyme- Incorrect assay conditions (pH, temperature)- Inhibitors present in the sample | - Ensure proper storage and handling of the enzyme sample- Optimize pH and temperature for the assay- Perform a buffer exchange or dialysis to remove potential inhibitors |

| Non-linear Reaction Rate | - Substrate depletion- Product inhibition- Enzyme instability | - Use a lower enzyme concentration or a shorter incubation time- Ensure the substrate concentration is not limiting- Check the stability of the enzyme under the assay conditions |

| Poor Reproducibility | - Inaccurate pipetting- Temperature fluctuations | - Calibrate pipettes regularly and use proper pipetting techniques- Ensure consistent incubation times and temperatures |

Conclusion: Suc-Ala-Ala-Pro-Val-pNA as a Gateway to Protease Discovery

Suc-Ala-Ala-Pro-Val-pNA and other chromogenic substrates are invaluable tools in the quest to discover and characterize novel proteases. Their simplicity, sensitivity, and amenability to high-throughput screening make them an ideal starting point for exploring the vast and complex world of proteolysis. By understanding the fundamental principles of the assay, meticulously validating your findings, and thoughtfully troubleshooting any challenges, researchers can leverage this powerful technology to unlock new insights into biology and disease, paving the way for the development of novel diagnostics and therapeutics.

References

-

Rosse, G., et al. (2000). Rapid identification of substrates for novel proteases using a combinatorial peptide library. Angewandte Chemie International Edition, 39(19), 3611-3614. Available from: [Link]

-

Enzyme Development Corporation. Protease Assay (PC). Available from: [Link]

-

National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Available from: [Link]

-

University of Illinois Soils Lab. (2023). SOP: Enzyme Assays: pNA. Available from: [Link]

-

ResearchGate. (2018). How can I determine protease activity from the absorbance I determined from the reaction with the substrate?. Available from: [Link]

-

Food and Agriculture Organization of the United Nations. SERINE PROTEASE WITH CHYMOTRYPSIN SPECIFICITY FROM NOCARDIOPSIS PRASINA EXPRESSED IN BACILLUS LICHENIFORMIS. Available from: [Link]

- Friberger, P. (1982). Chromogenic Substrates. In Chromogenic Peptide Substrates (pp. 33-49). Martinus Nijhoff Publishers.

-

University of California, San Diego. Protease Kinetics. Available from: [Link]

-

National Center for Biotechnology Information. (2020). Deep profiling of protease substrate specificity enabled by dual random and scanned human proteome substrate phage libraries. Proceedings of the National Academy of Sciences, 117(40), 24875-24885. Available from: [Link]

-

National Center for Biotechnology Information. (2012). Relationships between kinetic constants and the amino acid composition of enzymes from the yeast Saccharomyces cerevisiae glycolysis pathway. PLoS One, 7(8), e42723. Available from: [Link]

-

National Center for Biotechnology Information. (2009). Proteomic discovery of protease substrates. Molecular & Cellular Proteomics, 8(8), 1763-1771. Available from: [Link]

-

National Center for Biotechnology Information. (2009). Methods for the proteomic identification of protease substrates. Current Opinion in Chemical Biology, 13(5-6), 522-528. Available from: [Link]

-

MDPI. (2023). Identification of an Antimicrobial Protease from Acanthamoeba via a Novel Zymogram. International Journal of Molecular Sciences, 24(17), 13543. Available from: [Link]

-

YouTube. (2024). Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity. Available from: [Link]

-

National Center for Biotechnology Information. (2008). Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. Analytical Biochemistry, 374(2), 247-252. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chromogenic peptide substrate assays and their clinical applications [pubmed.ncbi.nlm.nih.gov]

- 3. Methoxysuccinyl-Ala-Ala-Pro-Val- p- nitroanilide [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Deep learning guided design of protease substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ELISA方法-ELISA技术-ELISA注意事项-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

Introduction: Unmasking Proteolytic Activity in Cellular Environments

An In-depth Technical Guide for the Preliminary Investigation of Suc-Ala-Ala-Pro-Val-pNA in Cell Lysates

Within the intricate landscape of cellular biology, proteases are critical regulators of physiological and pathological processes. Among these, neutrophil elastase (NE), a potent serine protease, stands out for its role in immune defense, inflammation, and tissue remodeling.[1] Dysregulation of NE activity is a key factor in a host of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[1][2] Consequently, the accurate quantification of NE activity within complex biological samples like cell lysates is a cornerstone of research in immunology and drug development.

This guide provides a comprehensive framework for the preliminary investigation of NE activity in cell lysates using N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valine-p-nitroanilide (Suc-Ala-Ala-Pro-Val-pNA). This synthetic peptide is a highly specific chromogenic substrate for elastases, particularly human leukocyte (neutrophil) elastase.[3][4] We will delve into the biochemical principles of the assay, provide validated, step-by-step protocols for its execution, and offer insights into data analysis and interpretation, grounding every step in established scientific principles to ensure robust and reproducible results.

Part 1: Principle of the Chromogenic Assay

The utility of Suc-Ala-Ala-Pro-Val-pNA lies in its clever molecular design. The peptide sequence mimics the natural cleavage site for neutrophil elastase. Covalently linked to the C-terminus of the valine residue is a chromophore, p-nitroaniline (pNA).[5][6] In its peptide-bound form, the substrate is colorless. However, upon enzymatic cleavage by an active elastase present in the cell lysate, free pNA is released. This liberated pNA imparts a distinct yellow color to the solution, which can be accurately quantified by measuring its absorbance using a spectrophotometer.[7][8][9]

The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzymatic activity of elastase in the sample, providing a reliable method for kinetic analysis.[10][11]

Caption: Enzymatic cleavage of Suc-Ala-Ala-Pro-Val-pNA by neutrophil elastase.

Part 2: Foundational Experimental Design

A successful enzymatic assay is not merely about following steps; it is about understanding and controlling variables. Before proceeding to the main protocol, several foundational elements must be established to ensure the data is both accurate and meaningful.

Preparation of High-Quality Cell Lysates

The primary objective of lysate preparation is to efficiently release active intracellular enzymes while preventing their degradation.[12] The structural integrity of the enzyme is paramount for its catalytic function.

Causality Behind the Protocol:

-

Lysis Buffer Choice: A non-denaturing lysis buffer, such as one with a Tris-HCl base, is essential to maintain the native conformation of the enzyme. Harsh detergents like SDS should be avoided.

-

Temperature Control: All steps must be performed at 4°C (on ice) to minimize the activity of endogenous proteases and phosphatases that are released upon cell lysis.[13]

-

Protease Inhibitors: The addition of a broad-spectrum protease inhibitor cocktail is non-negotiable. It prevents the target enzyme (neutrophil elastase) from being degraded by other proteases in the lysate and also stops it from degrading other proteins.[13]

-

Clarification: Centrifugation is critical to pellet cell debris and insoluble components, which can scatter light and interfere with spectrophotometric readings.[14]

Protocol for Cell Lysate Preparation:

-

Cell Harvesting: For adherent cells, wash twice with ice-cold PBS, then scrape into fresh ice-cold PBS. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.4) supplemented with a protease inhibitor cocktail. The volume of buffer should be adjusted based on the cell pellet size to ensure efficient lysis.

-

Incubation: Incubate the suspension on ice for 30 minutes with gentle vortexing every 10 minutes.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[14]

-

Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the cell lysate.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay. This is crucial for normalizing enzyme activity and ensuring equal amounts of protein are used in each assay.[13]

-

Storage: Use the lysate immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[15]

Assay Optimization: Establishing a Self-Validating System

To ensure the assay is measuring what it intends to measure (specific NE activity) and that the reaction kinetics are valid, several optimization steps are required.

-

Determining Optimal Lysate Concentration: The rate of the reaction must be linear with respect to the amount of enzyme (lysate) added. If too much lysate is used, the substrate may be depleted too quickly, or detectors may become saturated.

-

Determining Optimal Substrate Concentration: The reaction rate should be independent of the substrate concentration, meaning the enzyme is saturated with the substrate (Vmax conditions). This requires testing a range of Suc-Ala-Ala-Pro-Val-pNA concentrations to find the point at which the reaction velocity no longer increases.

Part 3: Detailed Protocol for Measuring Elastase Activity

This protocol is designed for a 96-well plate format, which is ideal for screening and analyzing multiple samples simultaneously.

Reagent Preparation

-

Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5.

-

Substrate Stock Solution: Prepare a 100 mM stock solution of Suc-Ala-Ala-Pro-Val-pNA in DMSO. Store at -20°C in aliquots. The final concentration in the assay will typically be in the range of 0.1-1 mM.

-

Positive Control: Purified human neutrophil elastase.

-

Inhibitor Control: A specific neutrophil elastase inhibitor, such as Sivelestat, to confirm the specificity of the measured activity.[1][16]

Experimental Workflow

Caption: Workflow for neutrophil elastase activity assay in cell lysates.

Assay Procedure

-

Plate Setup: In a 96-well microplate, prepare the following wells in triplicate.

| Well Type | Component 1 (50 µL) | Component 2 (Variable Vol.) | Component 3 (Variable Vol.) |

| Blank | Assay Buffer | Assay Buffer | - |

| Positive Control | Purified NE in Assay Buffer | Assay Buffer | - |

| Sample | Cell Lysate (diluted in Assay Buffer) | Assay Buffer | - |

| Inhibitor Control | Cell Lysate (diluted in Assay Buffer) | NE Inhibitor | - |

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10 minutes. This ensures all components are at thermal equilibrium before the reaction starts.

-

Reaction Initiation: Prepare a working solution of the substrate in Assay Buffer. Add the substrate solution to all wells to start the reaction. The final volume in each well should be uniform (e.g., 200 µL).

-

Kinetic Measurement: Immediately place the plate in a microplate reader set to the assay temperature. Measure the absorbance at 405 nm every minute for at least 30-60 minutes.[7]

Part 4: Data Analysis and Interpretation

The raw output from the spectrophotometer will be absorbance values over time. The goal is to convert this into a meaningful measure of enzyme activity.

-

Calculate the Rate of Reaction (ΔOD/min):

-

For each well, plot absorbance (OD 405 nm) versus time (minutes).

-

Identify the linear portion of the curve. The slope of this line represents the reaction rate in ΔOD/min.

-

Subtract the slope of the Blank wells from all other wells to correct for background substrate hydrolysis.

-

-

Calculate Enzyme Activity:

-

Use the Beer-Lambert law: A = εcl

-

Where:

-

A is the absorbance (OD)

-

ε is the molar extinction coefficient of p-nitroaniline (pNA). At 405 nm, this is typically ~9,900 M⁻¹cm⁻¹.[17] (Note: This value should be confirmed empirically or from the supplier's datasheet).

-

c is the concentration of pNA (in M).

-

l is the path length of the light through the well (in cm). This is dependent on the volume in the well and the plate geometry; it must be determined for your specific setup.

-

-

The rate of product formation can be calculated with the following formula:

Activity (mol/min) = (ΔOD/min) / (ε * l)

-

-

Normalize Activity:

-

To compare activity between different lysates, it's essential to normalize the activity to the amount of protein used in the assay.

Specific Activity (mol/min/mg) = Activity (mol/min) / (Protein concentration in lysate [mg/mL] * Volume of lysate [mL])

-

Activity is often expressed in more convenient units, such as nmol/min/mg or U/mg, where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

-

Part 5: Biological Context - The Role of Neutrophil Elastase

Understanding the biological role of neutrophil elastase provides context for the experimental results. NE is a key effector molecule in the innate immune system. Upon neutrophil activation by inflammatory stimuli (e.g., pathogens, cytokines), NE is released from azurophilic granules into both intracellular phagosomes and the extracellular space.[18] Its functions are diverse and potent, including the degradation of bacterial proteins and the breakdown of host extracellular matrix proteins like elastin, collagen, and fibronectin.[2][19] This activity is crucial for neutrophil migration and pathogen clearance but can cause significant tissue damage if left unchecked.

Caption: Simplified pathway of neutrophil elastase activation and function.[19][20]

Part 6: Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| High background reading in Blank wells | - Substrate instability/autohydrolysis.- Contaminated buffer or water. | - Prepare substrate solution fresh.- Use high-purity water and fresh buffer. |

| No or very low activity in samples | - Enzyme is inactive/degraded.- Incorrect assay pH.- Presence of inhibitors in the lysate. | - Ensure lysate preparation was done on ice with inhibitors.- Optimize buffer pH for NE (typically 7.4-8.0).- Consider dialysis of the lysate to remove small molecule inhibitors. |

| Non-linear reaction curves | - Substrate depletion (curve flattens).- Enzyme instability.- Photobleaching or product inhibition. | - Reduce the amount of cell lysate used.- Use only the initial linear phase for rate calculation.- Ensure the enzyme is stable under assay conditions. |

| High variability between replicates | - Pipetting errors.- Incomplete mixing.- Temperature fluctuations across the plate. | - Use calibrated pipettes.- Gently mix the plate after adding substrate.- Ensure the plate reader has uniform temperature control. |

References

-

Creative BioMart. (n.d.). Neutrophil Elastase Activity Assay Kit. Retrieved February 2, 2026, from [Link]

-

GeneraChem. (n.d.). Suc-Ala-Pro-pNA peptide. Retrieved February 2, 2026, from [Link]

-

Behlke, M. A., Dames, S. A., McDonald, W. H., et al. (2000). PNA interference mapping demonstrates functional domains in the noncoding RNA Xist. Proceedings of the National Academy of Sciences, 97(15), 8234-8239. [Link]

-

Ghaedi, M., Shokrollahi, A., & Salimian, M. (2008). Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines. PubMed, 23(1), 1-7. [Link]

-

Jorch, S. K., & Kubes, P. (2017). Neutrophil elastase: From mechanisms to therapeutic potential. Frontiers in Immunology, 8, 626. [Link]

-

van der Laan, J. M., Beenakkers, M. F., & van der Plas, J. (2000). The use of chromogenic reference substrates for the kinetic analysis of penicillin acylases. PubMed, 347(1-2), 81-90. [Link]

-

Tavallali, H., & Kianfar, A. H. (2009). Spectrophotometric Determination of Nitrite Based on Its Reaction with p-Nitroaniline in the Presence of Diphenylamine in Micellar Media. ResearchGate. [Link]

-

Špačková, N., & Šponer, J. (2019). Further Probing of Cu2+-Dependent PNAzymes Acting as Artificial RNA Restriction Enzymes. MDPI, 24(4), 698. [Link]

-

de la Cuesta, F., & Al-Ghouleh, A. (2018). The Role of Neutrophils and Neutrophil Elastase in Pulmonary Arterial Hypertension. Frontiers in Medicine, 5, 226. [Link]

- Mendz, G. L., & Hazell, S. L. (1995). Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts. Journal of Applied Bacteriology, 79(5), 551-558.

-

Köhler, O., Jarikote, D. V., & Seitz, O. (2010). PNAzymes that are artificial RNA restriction enzymes. PubMed, 132(31), 10769-10774. [Link]

-

Fischer, B. M., & Voynow, J. A. (2002). The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription. Inflammation, 26(5), 241-249. [Link]

-